![molecular formula C18H25Cl2N9O4S3 B1668865 Cefotiam dihydrochloride CAS No. 66309-69-1](/img/structure/B1668865.png)
Cefotiam dihydrochloride
Übersicht
Beschreibung
Cefotiam dihydrochloride is a parenteral third-generation cephalosporin antibiotic . It has broad-spectrum activity against both Gram-positive and Gram-negative bacteria . As a beta-lactam, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins .
Synthesis Analysis
The synthesis of cefotiam hydrochloride involves adding formamido thiazole acetic acid to an organic solvent, adding base and dithio-bisbenzothiazole, stirring, then adding a catalyst, and carrying out condensation reaction . This results in an active ester A. 7-ACMT is dissolved in an alkali liquor of the organic solvent, the active ester A is added for carrying out N acylation reaction, a water solution is added after the reaction ends, a water layer is obtained, hydrochloric acid is added for hydrolysis, and a hydrophilic solvent is dropwise added to separate out the cefotiam hydrochloride .Molecular Structure Analysis
The molecular formula of Cefotiam dihydrochloride is C18H23N9O4S3 . The average mass is 598.550 Da and the monoisotopic mass is 597.056885 Da .Chemical Reactions Analysis
Cefotiam dihydrochloride is known to undergo spontaneous hydrolysis of four ion species and hydroxide ion-catalyzed hydrolysis of the monoanion . In addition, two isomeric impurities were discovered in long-term-stability samples .Physical And Chemical Properties Analysis
Cefotiam dihydrochloride is insoluble in EtOH, but it is soluble in H2O and DMSO . The flash point is 110 °C / > 230 °F .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Cefotiam dihydrochloride is a cephalosporin antibiotic used to treat a variety of bacterial infections . It has a broad spectrum of activity against both gram-positive and gram-negative microorganisms .
Inhibition of Cell Wall Synthesis
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This makes it a valuable tool in studying bacterial cell wall biosynthesis and its inhibition.
Treatment of Severe Infections
Cefotiam dihydrochloride is indicated for the treatment of severe infections caused by susceptible bacteria . This includes infections in various parts of the body such as the respiratory tract, urinary tract, skin, soft tissues, and others.
Pharmacokinetic Studies
Cefotiam dihydrochloride is rapidly absorbed following intramuscular injection, with a bioavailability of 60% . It has a half-life of approximately 1 hour . These properties make it suitable for pharmacokinetic studies.
Reference Standard in Quality Tests
Cefotiam dihydrochloride is used as a reference standard in specified quality tests and assays as specified in the USP compendia . It helps determine strength, quality, purity, and identity in these tests .
Research on Adverse Effects
Adverse effects following overdosage include nausea, vomiting, epigastric distress, diarrhea, and convulsions . Studying these effects can lead to better understanding of the drug’s safety profile and management of overdose situations.
Wirkmechanismus
Target of Action
Cefotiam dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
Cefotiam dihydrochloride, as a beta-lactam antibiotic , exerts its bactericidal activity by inhibiting the final cross-linking stage of peptidoglycan production . This inhibition is achieved through its affinity for PBPs . By binding to these proteins, cefotiam dihydrochloride disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The key biochemical pathway affected by cefotiam dihydrochloride is the peptidoglycan synthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is crucial for bacterial growth and survival. By inhibiting this pathway, cefotiam dihydrochloride prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
Cefotiam dihydrochloride exhibits the following pharmacokinetic properties:
- Absorption : It is rapidly absorbed following intramuscular injection, with a bioavailability of 60% .
- Distribution : The volume of distribution is not available .
- Metabolism : There is no metabolism .
- Excretion : The compound is mostly and rapidly eliminated in unchanged form in urine .
- Half-life : The half-life is approximately 1 hour .
Result of Action
The primary result of cefotiam dihydrochloride’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
The action of cefotiam dihydrochloride can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by some Gram-negative bacteria can reduce its effectiveness . Additionally, severe renal failure can significantly alter the elimination half-life of the drug, necessitating dose adjustments .
Safety and Hazards
Cefotiam dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3.2ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H/t12-,15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRTAXZCKVRON-DGPOFWGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N9O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045538 | |
Record name | Cefotiam dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefotiam hydrochloride | |
CAS RN |
66309-69-1 | |
Record name | Cefotiam hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotiam dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTIAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7V12WDZ93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.